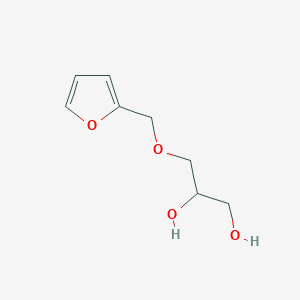

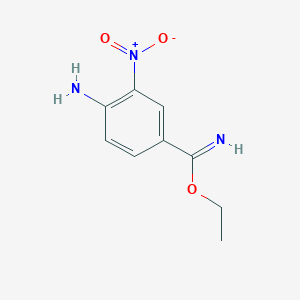

![molecular formula C15H13N7O3S B2539046 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 886926-62-1](/img/structure/B2539046.png)

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a derivative of acetamide with potential antiviral properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar molecules with antiviral activity, such as those containing the diaminopyrimidinyl sulfanyl acetamide moiety. These compounds exhibit a range of interactions and conformations that contribute to their biological activity.

Synthesis Analysis

The synthesis of related compounds involves creating a thioacetamide bridge, which is a common feature in the molecules studied. The papers do not detail the synthesis of the exact compound but provide a background on the synthesis of similar molecules. These processes likely involve the formation of the thioacetamide linkage and subsequent attachment of various aromatic rings, such as pyrimidine or phenyl rings, which are key structural components in these molecules .

Molecular Structure Analysis

The molecular structure of related compounds shows a folded conformation around the methylene carbon atom of the thioacetamide bridge. The pyrimidine ring is inclined at an angle to the benzene ring, which varies depending on the specific substituents present on the rings. Intramolecular hydrogen bonding is a stabilizing factor in these conformations . The optimized geometries of these molecules show non-planar arrangements between the phenyl and pyrimidine rings, which are influenced by the nature of the substituents .

Chemical Reactions Analysis

The papers provided do not explicitly discuss the chemical reactions of the compounds . However, the presence of amino groups and the thioacetamide moiety suggests that these compounds could participate in various chemical reactions, such as forming hydrogen bonds with other molecules or undergoing nucleophilic substitution reactions due to the presence of an active hydrogen atom in the thioacetamide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been characterized using vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy. The vibrational signatures obtained from these techniques, along with density functional theory calculations, provide insights into the equilibrium geometry, hydrogen bonding, and vibrational wavenumbers of these molecules. The presence of strong intermolecular hydrogen bonds and weaker intramolecular interactions has been confirmed through natural bond orbital analysis and Hirshfeld surface analysis. These interactions play a significant role in the stability and crystal packing of the molecules. Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated, suggesting the potential of these molecules as antiviral agents .

科学的研究の応用

Pharmacokinetics and Metabolism

- Studies on compounds like flutamide and acetaminophen illustrate the importance of understanding the pharmacokinetics and metabolism of chemical entities. For instance, research on flutamide showed its rapid absorption, extensive metabolism, and excretion mainly through the kidneys, with various metabolites identified, highlighting the complexity of drug metabolism in humans (Katchen & Buxbaum, 1975).

Toxicological Studies

- Investigations into the toxicological profiles of compounds such as 5-amino-2-(trifluoromethyl)pyridine provide insights into potential health risks associated with exposure to certain chemicals. A reported case of poisoning emphasized the compound's toxicity, including methemoglobinemia and toxic encephalopathy, underscoring the need for caution in industrial production (Tao et al., 2022).

Role in Cancer Research

- The interaction of genetic polymorphisms with dietary and environmental carcinogens, such as heterocyclic amines, has been studied to understand the risk factors for diseases like pancreatic cancer. This research highlights the significance of genetic factors in individual susceptibility to carcinogens (Suzuki et al., 2008).

Environmental Exposure Studies

- Assessing exposure to organophosphorus and pyrethroid pesticides in children through metabolite analysis in urine demonstrates the application of chemical compounds in environmental health research. Such studies are crucial for understanding the extent of exposure and developing regulatory policies for chemical use (Babina et al., 2012).

Drug Metabolism Research

- The metabolism and disposition of novel drugs, such as B-cell lymphoma-2 inhibitors, are studied to understand their pharmacokinetics, identify metabolites, and assess routes of excretion. This research is essential for drug development and safety assessment (Liu et al., 2017).

作用機序

Target of Action

The primary target of the compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is alpha-synuclein (α-syn), a protein that plays a significant role in Parkinson’s disease . The protein is found in the presynaptic terminal and is involved in the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites .

Mode of Action

The compound interacts with α-syn, which is an intrinsically disordered protein that forms amyloid aggregates in pathological conditions, leading to neurotoxicity and neurodegeneration . The compound has been shown to prevent the fibrillization process of α-syn, thereby reducing its aggregation .

Biochemical Pathways

The compound affects the biochemical pathway involving α-syn. In pathological conditions, α-syn aggregates into amyloid fibrils, leading to neuronal pathological inclusions located both in the neuron soma and in axons . This process causes cytotoxicity through different mechanisms such as the increase of lipid membrane permeabilization, mitochondrial damage, and oxidative stress .

Pharmacokinetics

The compound’s ability to prevent neurodegeneration produced by the neurotoxin mptp suggests that it can cross the blood-brain barrier and reach its target in the brain .

Result of Action

The compound’s action results in the prevention of neurodegeneration in Parkinson’s disease. It has been shown to prevent 1-methyl-4-phenyl-1,2,3,6-tetrahydropiridine-induced bradykinesia and affect the levels of Parkinson’s disease markers after the administration of the same neurotoxin .

特性

IUPAC Name |

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7O3S/c16-21-14(10-5-7-17-8-6-10)19-20-15(21)26-9-13(23)18-11-1-3-12(4-2-11)22(24)25/h1-8H,9,16H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBXDDPLNBYGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

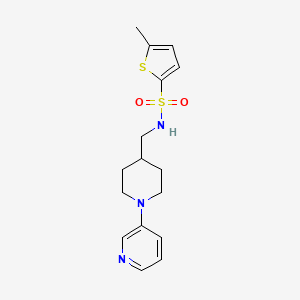

![N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2538965.png)

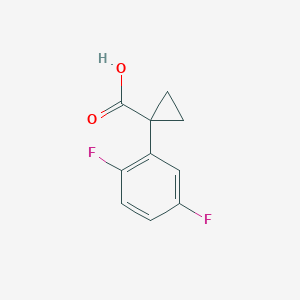

![Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2538967.png)

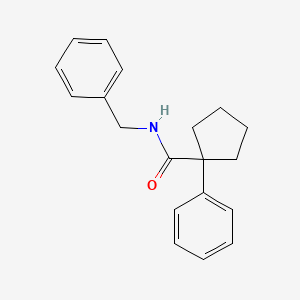

methanone](/img/structure/B2538968.png)

![1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B2538970.png)

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)

![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)